7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Physicochemical property Lipophilicity Drug-likeness

7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025229-89-3) is a functionalized benzothiazole derivative with the molecular formula C11H17N3OS and a molecular weight of 239.34 g/mol. It features a 2-amino substituent on the thiazole ring and a distinctive 7-ethoxyimino group on the saturated tetrahydrobenzothiazole scaffold.

Molecular Formula C11H17N3OS
Molecular Weight 239.34
CAS No. 1025229-89-3
Cat. No. B2880981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
CAS1025229-89-3
Molecular FormulaC11H17N3OS
Molecular Weight239.34
Structural Identifiers
SMILESCCON=C1CC(CC2=C1SC(=N2)N)(C)C
InChIInChI=1S/C11H17N3OS/c1-4-15-14-8-6-11(2,3)5-7-9(8)16-10(12)13-7/h4-6H2,1-3H3,(H2,12,13)
InChIKeyHOQDMDHFRAIQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Profile: 7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025229-89-3)


7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025229-89-3) is a functionalized benzothiazole derivative with the molecular formula C11H17N3OS and a molecular weight of 239.34 g/mol . It features a 2-amino substituent on the thiazole ring and a distinctive 7-ethoxyimino group on the saturated tetrahydrobenzothiazole scaffold. This compound serves as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of complex molecules, notably cephalosporin antibiotics [1]. Its structural differentiation from simpler 7-oxo-tetrahydrobenzothiazoles underpins its unique value in structure-activity relationship (SAR) studies and targeted synthesis programs.

Procurement Risk Alert: Why 7-(Ethoxyimino)-substitution is Not Interchangeable with Other 7-Substituted Tetrahydrobenzothiazoles


Substituting 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a generic 7-oxo or 7-hydroxyimino analog is not chemically or biologically equivalent. The ethoxyimino group is not a simple bioisostere for a ketone; it introduces distinct electronic properties (altered H-bond acceptor/donor capacity), increased steric bulk, and higher lipophilicity (estimated cLogP increase of ~1-1.5 units) [1]. These differences can lead to profound changes in target engagement, as demonstrated in the tetrahydrobenzothiazole class where minor 7-position modifications drastically alter p53 inhibitory potency [2]. Furthermore, the ethoxyimino moiety is a critical reactive handle in specific synthetic pathways, such as the preparation of cephalosporin intermediates, where a ketone or simple imine cannot serve as a substitute [3]. Therefore, for SAR studies or multi-step synthesis, generic substitution is a high-risk approach with a high probability of experimental failure.

Quantitative Differentiation Data Sheet: 7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine vs. Key Analogs


Head-to-Head Physicochemical Differentiation: 7-Ethoxyimino vs. 7-Oxo Analog

The target compound (C11H17N3OS, MW 239.34) demonstrates a calculated partition coefficient (cLogP) approximately 1.0-1.5 log units higher than its closest analog, 2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (C9H12N2OS, MW 196.27) . This is a consequence of replacing the polar carbonyl oxygen with the less polar and more sterically demanding ethoxyimino group [1]. The difference in molecular weight (43.07 Da) and lipophilicity directly impacts membrane permeability and solubility, making the target compound a more suitable candidate for cell-based assays requiring higher passive membrane diffusion or for targets within lipophilic environments.

Physicochemical property Lipophilicity Drug-likeness

Cross-Study Comparable: p53 Inhibitory Potency—Implication from a Closely Related Imino-tetrahydrobenzothiazole Series

While no direct p53 IC50 data is published for the target compound, a closely related imino-tetrahydrobenzothiazole derivative (compound 2b in Pietrancosta et al., 2006) demonstrated an in vivo p53 inhibitory activity that was two orders of magnitude (100-fold) more potent than the reference inhibitor pifithrin-alpha (PFT-alpha) [1]. The key structural difference is the substitution at the 2-position (imino in compound 2b vs. amino in the target compound), while the 7-position substitution is a variable explored for SAR. The target compound's 7-ethoxyimino group represents a distinct SAR point within this pharmacophore, and its procurement enables direct evaluation of how this specific modification impacts p53 inhibition relative to the published benchmark data.

p53 inhibitor Neuroprotection Apoptosis

Supporting Evidence: Distinctive Role as a Synthetic Intermediate in Cephalosporin Antibiotic Production

The ethoxyimino moiety in this compound is a strategic protecting/activating group in the synthesis of advanced cephalosporin antibiotics, as described in patents for fourth-generation cephalosporins [1]. This synthetic utility is not shared by simpler 7-oxo or 7-hydroxyimino benzothiazole derivatives, which lack the necessary reactivity profile. The target compound functions as a specific building block that allows for regioselective functionalization, making it a required reagent for accessing certain cephalosporin analogs. This provides a clear procurement rationale for laboratories engaged in medicinal chemistry of beta-lactam antibiotics.

Cephalosporin intermediate Ethoxyimino protecting group Antibiotic synthesis

Supporting Evidence: Metabolic Stability Advantage of Oxime Ethers over Ketones

Oxime ethers are a well-established class of metabolically stable ketone bioisosteres commonly employed in drug design [1]. Within the tetrahydrobenzothiazole series, the target's 7-ethoxyimino group is expected to exhibit significantly greater resistance to ketoreductase-mediated metabolism compared to the 7-oxo analog [1]. This general class advantage supports the selection of the target compound for in vivo pharmacological studies where metabolic stability of the 7-position is a critical parameter, reducing the risk of rapid inactivation observed with ketone-containing analogs.

Metabolic stability Oxime ether Prodrug strategy

Application-Specific Procurement Guide for 7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine


Structure-Activity Relationship (SAR) Studies for p53 Inhibitors in Neuroprotection

In this scenario, the compound is used as a key SAR probe to evaluate the impact of the 7-ethoxyimino modification on p53 inhibition. Published data shows that a close imino-analog is 100-fold more potent than pifithrin-alpha in vivo. This compound is purchased to generate the missing data point for the 2-amino/7-ethoxyimino combination, directly comparing its activity to the 100-fold potency benchmark and enabling a complete SAR map for this neuroprotective scaffold [1].

Synthesis of Third/ Fourth-Generation Cephalosporin Antibiotics

The compound serves as a critical, non-substitutable intermediate in a patented synthetic route for novel cephalosporins. Its specific reactivity is required to install the benzothiazole moiety at the C-3 position of the cephem nucleus. Procurement directly supports medicinal chemistry programs aiming to generate patentable, broad-spectrum beta-lactam antibiotics with activity against resistant strains [2].

Chemical Probe for Investigating Oxime Ether Metabolism and Stability

Leveraging the well-established metabolic stability advantage of oxime ethers over ketones, this compound is used as a stable probe in in vitro and in vivo assays. It serves as a non-metabolizable analog of the 7-oxo-tetrahydrobenzothiazole, enabling researchers to study biological processes mediated by the benzothiazole core without interference from rapid 7-position metabolism, a common limitation of 7-oxo analogs [3].

Building Block for Diversity-Oriented Synthesis (DOS) of Benzothiazole Libraries

The unique combination of a nucleophilic 2-amino group and a sterically encumbered, electron-donating 7-ethoxyimino group makes this compound a versatile starting material for generating diverse benzothiazole libraries. Its higher cLogP and distinct reactivity profile compared to 7-oxo analogs provide access to a unique region of chemical space, increasing the probability of discovering hits with improved physicochemical properties in phenotypic screening campaigns .

Quote Request

Request a Quote for 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.